molecular formula C20H16N4OS B2508062 (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 1322264-76-5

(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B2508062
CAS No.: 1322264-76-5
M. Wt: 360.44
InChI Key: XNJOKCBLFWHXMB-VBKFSLOCSA-N
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Description

(Z)-N-(4-((2-Cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide is a synthetic compound of interest in medicinal chemistry and pharmaceutical research, characterized by its central thiazole ring. The thiazole scaffold is a privileged structure in drug discovery, known to be incorporated in more than 18 FDA-approved drugs and is associated with a wide range of biological activities . These activities often include antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties, making thiazole-based compounds valuable templates for developing new therapeutic agents . The specific molecular architecture of this compound, which integrates an acetamide group, a cyanovinyl linker, and a phenyl-substituted thiazole, suggests potential for investigation as a key intermediate in organic synthesis or as a candidate for biological screening. Its research applications are primarily in the development of novel pharmacologically active molecules, particularly where the modulation of specific enzymatic or receptor targets is desired. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-14(25)23-18-9-7-17(8-10-18)22-12-16(11-21)20-24-19(13-26-20)15-5-3-2-4-6-15/h2-10,12-13,22H,1H3,(H,23,25)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJOKCBLFWHXMB-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves a multi-step process:

  • Formation of the Phenylthiazole Moiety: : The synthesis begins with the preparation of the 4-phenylthiazole component. This can be achieved through a Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

  • Vinylation: : The next step involves the introduction of the vinyl group. This can be done through a Knoevenagel condensation reaction, where the phenylthiazole is reacted with malononitrile in the presence of a base such as piperidine to form the cyano-vinyl intermediate.

  • Amidation: : The final step is the coupling of the cyano-vinyl intermediate with 4-aminophenylacetamide. This can be achieved through a nucleophilic substitution reaction, where the amine group of 4-aminophenylacetamide attacks the cyano-vinyl intermediate, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylthiazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the cyano group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents such as alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the phenylthiazole moiety.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds similar to (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide exhibit antimicrobial activity against various strains of bacteria and fungi. For instance, studies have shown effectiveness against Escherichia coli (Gram-negative bacteria) and Staphylococcus aureus (Gram-positive bacteria), as well as fungal strains like Aspergillus flavus and Candida albicans through disc diffusion methods .

Anticancer Potential

The thiazole-containing compounds have been recognized for their anticancer properties. The mechanism often involves inhibition of specific enzymes or modulation of receptor activities, leading to reduced tumor growth rates. The structural characteristics allow for interactions with biological targets that are critical in cancer pathways .

Anticonvulsant Activity

Compounds related to this class have been studied for their anticonvulsant effects. For example, several derivatives have shown promising results in animal models for epilepsy, indicating potential therapeutic applications in managing seizure disorders .

Case Study 1: Antimicrobial Testing

A study conducted on a series of thiazole derivatives, including those similar to this compound, demonstrated significant antimicrobial activity against both bacterial and fungal strains. The results were quantitatively assessed using standard microbiological techniques, providing insights into structure-activity relationships (SAR) .

Case Study 2: Anticancer Research

In vitro studies have shown that certain analogs of this compound can inhibit cancer cell proliferation significantly. These studies utilized various cancer cell lines to evaluate the cytotoxic effects and mechanisms involved, reinforcing the potential role of thiazole derivatives in cancer therapy .

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and phenylthiazole moiety are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-cancer and anti-microbial activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiazole Modifications

The thiazole ring is a common scaffold in medicinal chemistry. Key analogs and their substituent-driven differences are outlined below:

Table 1: Substituent Effects on Thiazole-Based Analogs
Compound Name (CAS No./Ref.) Thiazole Substituent Key Structural Features Biological Implications
Target Compound (Z-form) 4-Phenyl Cyano-vinyl, acetamide, Z-configuration Potential MMP inhibition (inference)
(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide (342592-86-3) 2,4-Dichlorophenyl Chlorine substituents Enhanced lipophilicity; possible improved membrane permeability
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (Compound 6) 4-Phenyl Piperazine-acetamide Confirmed MMP inhibitory activity
(Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide 3-Methoxyphenyl Methoxy group Increased solubility; potential reduced potency due to steric hindrance

Key Observations :

  • Electron-Withdrawing Groups : The dichlorophenyl analog (CAS 342592-86-3) introduces chlorine atoms, which enhance lipophilicity and may improve tissue penetration but could also increase toxicity risks .
  • Piperazine Modifications: Compound 6 from replaces the cyano-vinyl group with a piperazine moiety, demonstrating direct MMP inhibition. This highlights the acetamide’s role in target engagement .
  • Methoxy Substitutions : The 3-methoxyphenyl variant () may improve aqueous solubility but could compromise binding affinity due to steric or electronic effects .

Acetamide and Vinyl Linkage Variations

The acetamide group and vinyl linkage are critical for molecular interactions:

  • Stereochemistry : The Z-configuration likely positions the phenyl and acetamide groups in a spatial arrangement distinct from E-isomers, though comparative data are lacking in the provided evidence.

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16N4S\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{S}

Research indicates that compounds with thiazole moieties can exhibit significant biological activities by interacting with various cellular pathways. The thiazole ring is known to enhance the cytotoxicity of compounds against cancer cells by inhibiting critical enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) .

Antitumor Activity

Case Studies and Findings:

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that thiazole derivatives can effectively inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
  • Mechanistic Insights :
    • A detailed study on a related thiazole compound revealed that it induces apoptosis in cancer cells through mitochondrial pathways, significantly affecting cell cycle progression and promoting cell death .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Efficacy :
    • In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against pathogens like Xanthomonas oryzae, with EC50 values lower than those of established bactericides .
    CompoundTarget BacteriaEC50 (µM)Comparison
    (Z)-N-(4...Xanthomonas oryzae156.7Better than bismerthiazol (230.5 µM)
    (Z)-N-(4...Xanthomonas axonopodis144.7Better than thiodiazole copper (476.52 µM)

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often linked to their structural features:

  • Key Structural Features :
    • The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity.
    • Substituents at specific positions on the thiazole ring contribute to improved binding affinity to target proteins involved in cancer progression .

Q & A

Q. Key optimization parameters :

  • Solvent : DMF or dichloromethane for solubility and reaction kinetics .
  • Temperature : Maintain 60–80°C to prevent side reactions .
  • Monitoring : TLC (hexane:ethyl acetate, 9:1) and NMR for intermediate validation .

How can researchers confirm the structural identity and purity of the compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm vinyl (δ 6.8–7.2 ppm) and cyano (δ 120 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 389.1) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

What are the key structural features influencing its biological activity?

Q. Basic

  • Thiazole ring : Essential for binding to biological targets (e.g., kinase enzymes) via π-π stacking .
  • Cyano group : Enhances electron-withdrawing effects, stabilizing interactions with active sites .
  • Vinyl linkage : Rigidity improves selectivity for target proteins .

Q. Supporting data :

Structural FeatureRole in BioactivityReference
Thiazole ringAntimicrobial activity (MIC: 2–8 µg/mL)
Cyano groupAnticancer activity (IC₅₀: 5–20 µM)

How can contradictions in reported bioactivity data be resolved?

Advanced
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48–72 hours) .
  • Purity differences : Use HPLC-validated samples (>98% purity) for dose-response studies .
  • Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify selectivity .

Q. Methodological recommendation :

  • Replicate studies under identical conditions and report detailed experimental parameters (e.g., serum concentration, passage number) .

What computational strategies predict target interactions and mechanism of action?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with scoring functions (ΔG < -8 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to validate binding poses .
  • Validation : Cross-check with surface plasmon resonance (SPR) for binding affinity (KD < 1 µM) .

How can derivatives be designed to improve pharmacokinetic properties?

Q. Advanced

  • Solubility : Introduce polar groups (e.g., -OH, -SO₃H) on the phenyl ring .
  • Metabolic stability : Replace labile vinyl linkages with bioisosteres (e.g., amide bonds) .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with logP and IC₅₀ .

Q. Example modifications :

DerivativeModificationOutcome
A4-Fluorophenyl substitutionIncreased CNS penetration (logP: 2.1 → 1.8)
BMethylsulfonyl additionEnhanced solubility (2.3 mg/mL → 5.8 mg/mL)

What in vitro models are suitable for evaluating anticancer efficacy?

Q. Basic

  • MTT assay : Test cytotoxicity against HeLa, MCF-7, and A549 cells (IC₅₀ range: 5–25 µM) .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
  • Cell cycle analysis : Flow cytometry to assess G1/S arrest .

How can stability under physiological conditions be assessed?

Q. Advanced

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Plasma stability : Add 10% rat plasma and quantify parent compound remaining at 0, 1, 4, 8 hours .
  • Light sensitivity : Store in amber vials and compare degradation rates under UV exposure .

What challenges arise in detecting stereoisomers during synthesis?

Q. Advanced

  • Isomer separation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) .
  • Stereochemical validation : Compare NOESY NMR cross-peaks with (E)-isomer standards .

What are the emerging applications in drug discovery beyond antimicrobial/anticancer roles?

Q. Advanced

  • Neuroprotection : Evaluate inhibition of Aβ fibril formation in Alzheimer’s models .
  • Antiviral activity : Screen against RNA viruses (e.g., SARS-CoV-2) via plaque reduction assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.